REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([F:15])([F:14])[F:13])=[N:7]2.[F:16][C:17]1[CH:22]=[CH:21][C:20](B2OC(C)(C)C(C)(C)O2)=[CH:19][C:18]=1[O:32][CH3:33]>>[F:16][C:17]1[CH:22]=[CH:21][C:20]([C:2]2[CH:11]=[CH:10][N:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][C:6]([C:12]([F:15])([F:14])[F:13])=[N:7]3)=[CH:19][C:18]=1[O:32][CH3:33]
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Name
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Quantity
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923 mg
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Type
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reactant
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Smiles
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ClC1=C2C=CC(=NC2=NC=C1)C(F)(F)F
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Name
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|
Quantity
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1.3 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=C(C=C(C=C1)C1=C2C=CC(=NC2=NC=C1)C(F)(F)F)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |